

Brandioside: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Brandioside*

Cat. No.: *B236842*

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Introduction

Brandioside is a phenylethanoid glycoside, a class of natural products known for their diverse and potent biological activities. First isolated from *Brandisia hancei*, this compound has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, neuroprotective, and anti-proliferative effects. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of **Brandioside**, detailed experimental protocols for its isolation, and an exploration of its known and putative biological activities and mechanisms of action.

Physical and Chemical Properties

Brandioside is a yellow solid at room temperature.[1] While a specific melting point has not been definitively reported in the available literature, its physical state is consistently described as a powder.[1] Limited information is available regarding its solubility in various solvents; however, it is known to be soluble in dimethyl sulfoxide (DMSO).[2] For research purposes, stock solutions can be prepared in DMSO and stored at -80°C for up to six months.[2]

Table 1: Physical and Chemical Data for Brandioside

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₄₈ O ₂₀	[1]
Molecular Weight	812.77 g/mol	[1]
CAS Number	133393-81-4	[1][3]
Appearance	Yellow solid/powder	[1]
Melting Point	Data not available	[3]
Solubility	Soluble in DMSO	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[4]

Spectral Data

Detailed experimental ¹H and ¹³C NMR spectral data for **Brandioside** from its original structure elucidation is not widely available in public databases. However, as a representative example of a phenylethanoid glycoside, the spectral data for the closely related compound Acteoside (Verbascoside) is presented below for illustrative purposes. The structural similarities between these compounds mean their spectra will share key characteristic signals.

Note: The following data is for Acteoside and is intended to provide a typical spectral profile for this class of compounds.

Table 2: Representative ¹H and ¹³C NMR Data for a Phenylethanoid Glycoside (Acteoside in CD₃OD)

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)
Aglycone		
1	131.6	
2	117.2	6.68 (d, J=2.0 Hz)
3	146.1	
4	144.8	
5	116.3	6.78 (d, J=8.0 Hz)
6	121.3	6.55 (dd, J=8.0, 2.0 Hz)
α	36.6	2.78 (t, J=7.2 Hz)
β	72.1	3.95 (m), 3.70 (m)
Caffeoyl Moiety		
1'	127.8	
2'	115.3	7.04 (d, J=2.0 Hz)
3'	146.8	
4'	149.9	
5'	116.5	6.92 (d, J=8.2 Hz)
6'	123.2	6.76 (dd, J=8.2, 2.0 Hz)
7' (C=O)	168.4	
8' (α)	114.8	6.27 (d, J=15.9 Hz)
9' (β)	147.8	7.58 (d, J=15.9 Hz)
Glucose		
1"	104.2	4.38 (d, J=7.9 Hz)
2"	76.1	3.50 (dd, J=9.2, 7.9 Hz)
3"	81.7	3.86 (t, J=9.2 Hz)

4"	70.6	4.90 (t, J=9.5 Hz)
5"	76.2	3.65 (m)
6"	62.5	3.75 (m)
Rhamnose		
1"	103.0	5.18 (d, J=1.5 Hz)
2"	72.3	3.95 (m)
3"	72.1	3.60 (dd, J=9.5, 3.3 Hz)
4"	73.8	3.35 (t, J=9.5 Hz)
5"	70.5	3.55 (m)
6"	18.4	1.09 (d, J=6.2 Hz)

Experimental Protocols

Isolation and Purification of Brandioside from *Brandisia hancei*

The following protocol is a synthesized methodology based on published procedures for the isolation of phenylethanoid glycosides from *Brandisia hancei*.

1. Extraction:

- Air-dried and powdered aerial parts of *Brandisia hancei* are extracted with 80% ethanol at room temperature.
- The extraction is typically performed three times to ensure maximum yield.
- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

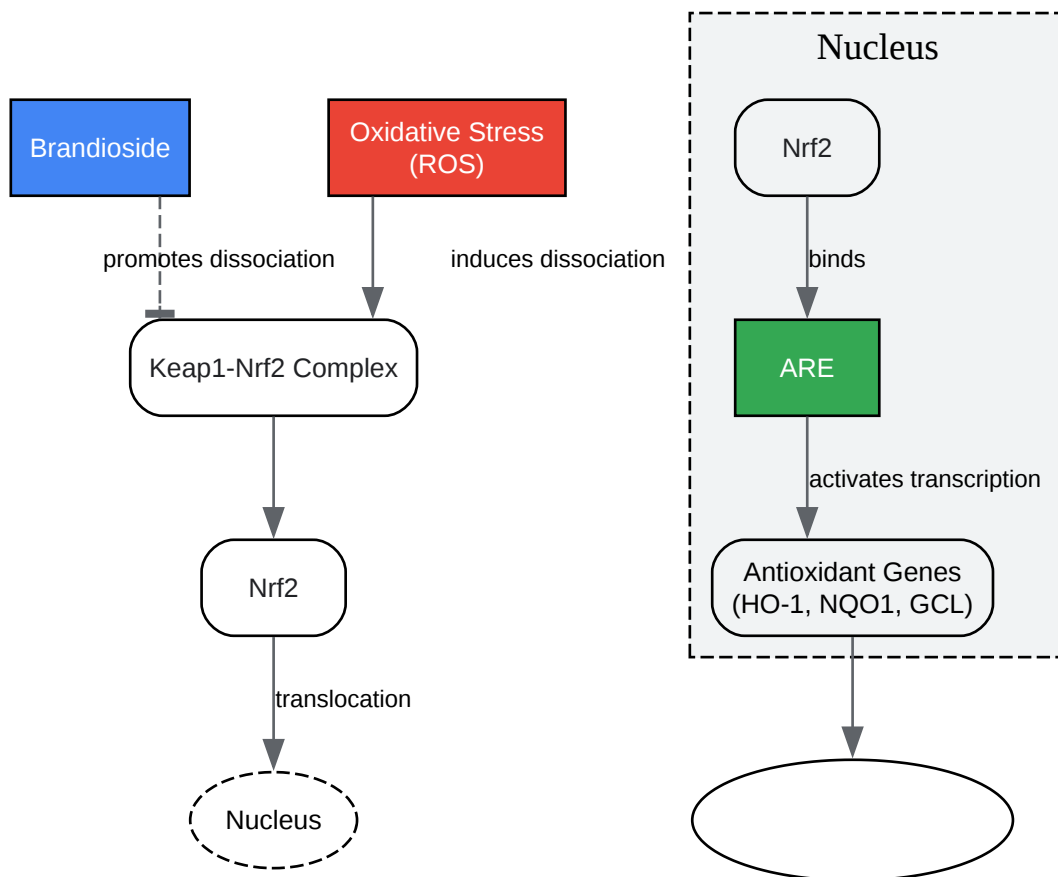
- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- The phenylethanoid glycosides, including **Brandioside**, are typically enriched in the n-butanol fraction.

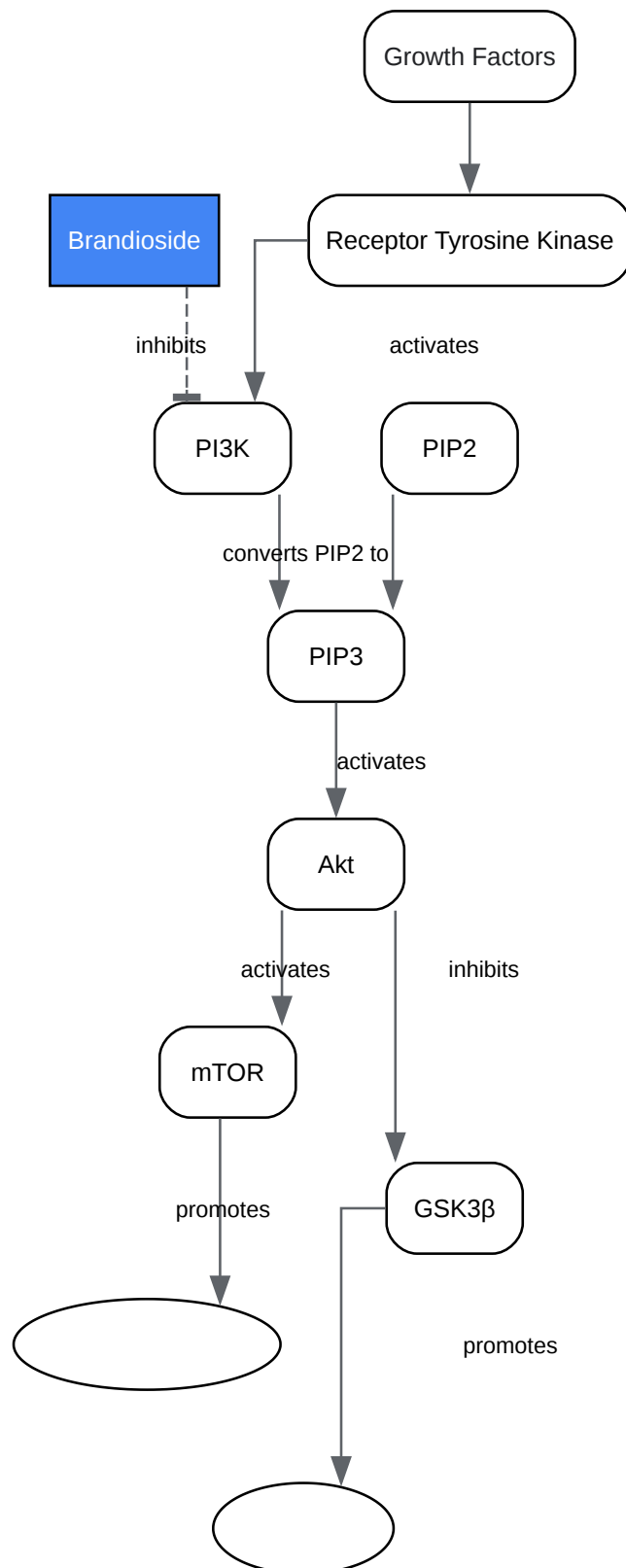
3. Chromatographic Purification:

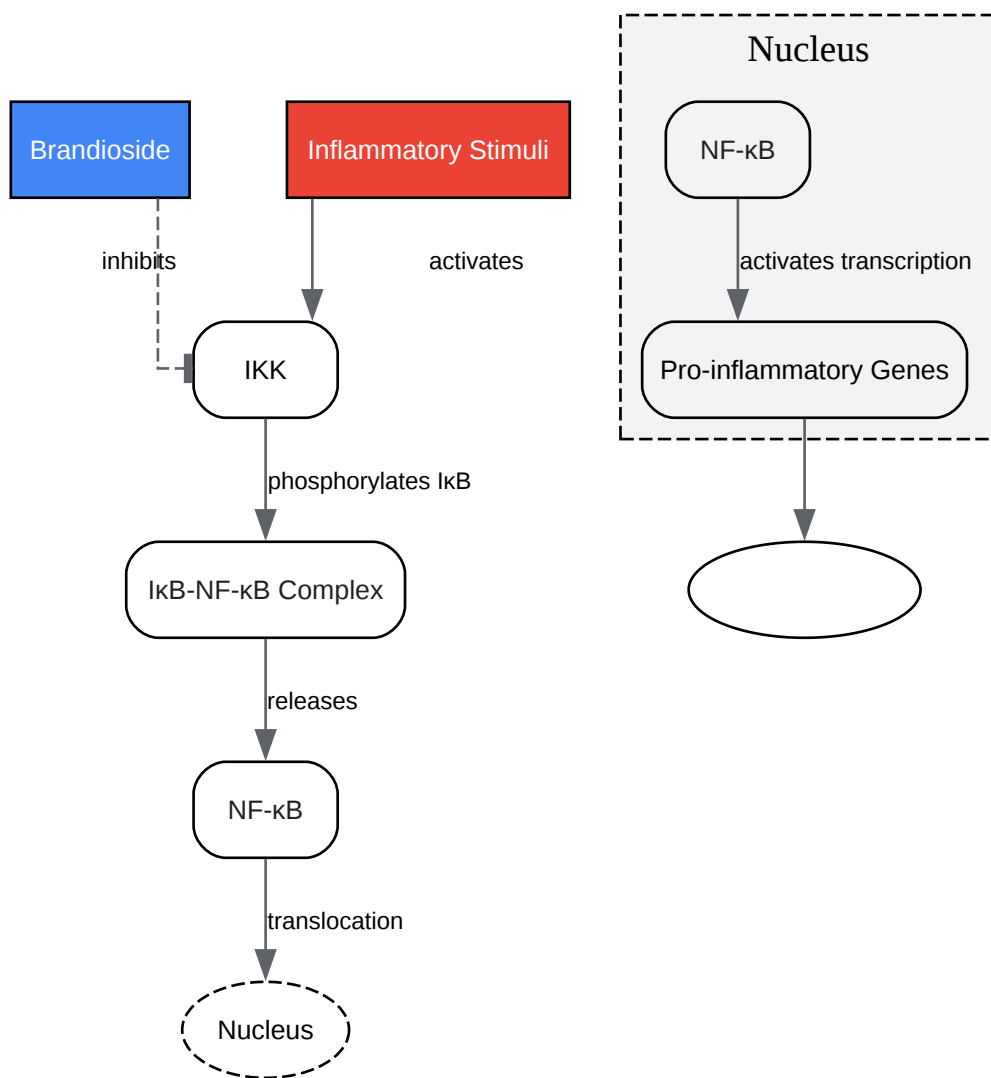
- Silica Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Brandioside** are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution is monitored by a UV detector, and the fraction corresponding to the **Brandioside** peak is collected.[\[5\]](#)[\[6\]](#)[\[7\]](#)

4. Final Purification and Characterization:

- The collected fraction is concentrated to yield purified **Brandioside**.
- The purity of the final compound should be assessed by analytical HPLC.
- The structure of the isolated **Brandioside** is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.







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